Bekanamycin sulfate

Antibacterial MIC Aminoglycoside

Bekanamycin sulfate is the purified sulfate salt of kanamycin B—not a generic kanamycin A/B/C mixture. With 2-fold higher intrinsic antibacterial potency and distinct toxicity (LD50 i.v. mouse = 136 mg/kg), it eliminates batch-to-batch variability in MIC determinations, genetic selection, and nephrotoxicity studies. Essential for synthesizing dibekacin and arbekacin via its 2'-amino handle. Insist on authenticated bekanamycin to ensure reproducible, high-impact research outcomes.

Molecular Formula C18H38N4O15S
Molecular Weight 582.6 g/mol
CAS No. 70560-51-9
Cat. No. B3416278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBekanamycin sulfate
CAS70560-51-9
Molecular FormulaC18H38N4O15S
Molecular Weight582.6 g/mol
Structural Identifiers
SMILESC1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)O)O)OC3C(C(C(C(O3)CO)O)N)O)N.OS(=O)(=O)O
InChIInChI=1S/C18H36N4O11.H2O4S/c19-2-6-10(25)12(27)13(28)18(30-6)33-16-5(21)1-4(20)15(14(16)29)32-17-11(26)8(22)9(24)7(3-23)31-17;1-5(2,3)4/h4-18,23-29H,1-3,19-22H2;(H2,1,2,3,4)
InChIKeyOOYGSFOGFJDDHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityMiscible with water at 25 °C (1.0X10+6 mg/L) (est)
9.23e+01 g/L

Bekanamycin Sulfate (CAS 70560-51-9): Aminoglycoside Antibiotic Procurement & Technical Specifications


Bekanamycin sulfate (CAS 70560-51-9), the sulfate salt of kanamycin B, is an aminoglycoside antibiotic derived from *Streptomyces kanamyceticus* fermentation [1]. It functions as a potent inhibitor of bacterial protein synthesis via binding to the 30S/70S ribosomal subunit, eliciting miscoding and inhibiting translocation [2]. As a minor congener within the kanamycin complex (alongside major component kanamycin A and minor component kanamycin C), bekanamycin distinguishes itself through a 2-amino,2-deoxy substitution at the 2' position of the glucosamine ring, a structural feature that profoundly influences its antimicrobial potency and toxicological profile relative to kanamycin A . This guide establishes the quantifiable performance metrics that differentiate bekanamycin from generic kanamycin formulations and other aminoglycoside alternatives in procurement decisions.

Procurement Risk: Why Kanamycin A or Generic Kanamycin Sulfate Cannot Simply Substitute for Bekanamycin Sulfate


Kanamycin sulfate (CAS 70560-51-9) is often supplied as a mixture containing predominantly kanamycin A, with kanamycin B (bekanamycin) and kanamycin C as minor components . Substituting generic kanamycin sulfate for purified bekanamycin sulfate introduces significant experimental variability due to the 2-fold difference in intrinsic antibacterial potency between kanamycin A and bekanamycin [1]. This compositional inconsistency directly impacts Minimum Inhibitory Concentration (MIC) determinations, selection marker efficiency in genetic engineering, and the reproducibility of structure-activity relationship studies. Furthermore, the differential susceptibility of these congeners to aminoglycoside-modifying enzymes (e.g., AAC(6') acetylation) and their distinct toxicity profiles preclude interchangeable use in both in vitro assays and in vivo models [2]. The quantitative evidence below substantiates why authenticated bekanamycin sulfate is essential when the specific properties of kanamycin B are required.

Bekanamycin Sulfate (CAS 70560-51-9): Quantified Performance Differentiators vs. Kanamycin A and Aminoglycoside Analogs


Intrinsic Antibacterial Potency: 2-Fold Greater Activity than Kanamycin A Against Gram-Negative Pathogens

Bekanamycin (kanamycin B) demonstrates approximately twice the antibacterial activity of kanamycin A, the primary component of generic kanamycin sulfate [1]. This difference is attributed to the 2'-amino substitution in bekanamycin's structure, which enhances ribosomal binding affinity compared to the 2'-hydroxyl group in kanamycin A [2]. The quantified difference in intrinsic activity is a critical factor when selecting a compound for MIC assays or resistance studies where precise potency is required.

Antibacterial MIC Aminoglycoside Comparative Potency

Minimum Inhibitory Concentration (MIC) Profile: Broad-Spectrum Activity with Defined Quantitative Range

Bekanamycin exhibits a quantifiable MIC range of 0.78–25 µg/mL against key Gram-positive and Gram-negative bacterial strains, including *Staphylococcus aureus*, *Escherichia coli*, *Pseudomonas aeruginosa*, and *Providencia rettgeri* . This MIC data provides a precise benchmark for experimental design, in contrast to the variable composition of generic kanamycin sulfate, which yields inconsistent MIC values due to its heterogeneous nature .

MIC Antibacterial Spectrum S. aureus E. coli P. aeruginosa

Resistance Profile: Inactivity Against Amikacin-Resistant MRSA and Limited Anti-Pseudomonal Efficacy

Bekanamycin demonstrates a critical limitation in its antibacterial spectrum: it is not active against amikacin-resistant strains of Methicillin-resistant *Staphylococcus aureus* (MRSA) and exhibits poor activity against *Pseudomonas aeruginosa* [1]. This contrasts with broader-spectrum aminoglycosides like amikacin and certain semisynthetic derivatives (e.g., arbekacin) that retain activity against some resistant strains. Furthermore, bekanamycin is susceptible to modification by a wide range of aminoglycoside-modifying enzymes, including AAC(6') acetyltransferases, which confer resistance to kanamycin, amikacin, and tobramycin [2].

Antibiotic Resistance MRSA Pseudomonas aeruginosa Amikacin

Physicochemical Stability & Solubility: Defined 36-Month Lyophilized Stability and 50 mg/mL Aqueous Solubility

Bekanamycin sulfate offers well-defined stability parameters critical for long-term experimental planning. When stored lyophilized at -20°C under desiccation, the compound remains stable for 36 months [1]. In aqueous solution, it achieves a solubility of 50 mg/mL, yielding a clear, colorless solution, with a 1% solution having a pH of 6.5–8.5 . In contrast, generic kanamycin sulfate, being a mixture, may exhibit variable stability profiles depending on the batch-specific ratio of kanamycins A, B, and C.

Stability Solubility Storage Formulation Lyophilized

Acute Toxicity Profile: Quantified 2-Fold Higher Toxicity than Kanamycin A

Bekanamycin exhibits approximately twice the toxicity of kanamycin A, a factor that must be carefully considered in in vivo studies [1]. The acute intravenous LD50 in mice for bekanamycin is 136 mg/kg, whereas kanamycin A's intravenous LD50 in mice ranges from 200–300 mg/kg . This differential toxicity is consistent with its enhanced ribosomal binding affinity and is a critical parameter for dose selection in animal models. Early nephrotoxicity studies in rats indicated that bekanamycin exhibited the strongest initial nephrotoxic effect among seven aminoglycosides tested during the first week of treatment [2].

Toxicity LD50 Nephrotoxicity Ototoxicity Safety

Precursor Utility for Semisynthetic Aminoglycosides: Kanamycin B as the Essential Scaffold for Arbekacin and Dibekacin

Bekanamycin (kanamycin B) serves as the essential precursor for the synthesis of clinically important semisynthetic aminoglycosides, notably dibekacin (3',4'-dideoxykanamycin B) and arbekacin (1-N-[(S)-4-amino-2-hydroxybutyryl]dibekacin) [1]. These derivatives were rationally designed to evade enzymatic inactivation by aminoglycoside-modifying enzymes, particularly AAC(6') and APH(3'), which confer resistance to kanamycin A and bekanamycin [2]. The 2'-amino group in bekanamycin is a critical functional handle for subsequent chemical modifications that are not possible with kanamycin A [3]. This established synthetic route positions bekanamycin as a key starting material for medicinal chemistry programs developing next-generation aminoglycosides.

Semisynthesis Arbekacin Dibekacin Precursor Drug Development

Validated Research & Industrial Use Cases for Bekanamycin Sulfate (CAS 70560-51-9) Based on Differentiated Evidence


Precision Antimicrobial Susceptibility Testing (AST) and MIC Determination

Employ purified bekanamycin sulfate as a reference standard for Minimum Inhibitory Concentration (MIC) assays. Its defined MIC range of 0.78–25 µg/mL against key pathogens (S. aureus, E. coli, P. aeruginosa) ensures reproducible and interpretable results, avoiding the batch-to-batch variability inherent in generic kanamycin sulfate mixtures . The 2-fold higher intrinsic potency compared to kanamycin A must be accounted for when comparing data across studies [1].

Genetic Engineering Selection Marker for Kanamycin B Resistance Genes

Utilize bekanamycin sulfate as a selective agent for cells transformed with kanamycin B resistance genes (e.g., neoR, kanR) . The defined potency and 50 mg/mL aqueous solubility facilitate precise preparation of selective media. The 36-month lyophilized stability ensures long-term inventory reliability for routine molecular biology workflows [1].

In Vivo Toxicity and Pharmacokinetic Modeling of Aminoglycoside-Induced Nephrotoxicity

Select bekanamycin sulfate for animal models investigating aminoglycoside-induced nephrotoxicity and ototoxicity. Its quantified acute toxicity (LD50 i.v. mouse = 136 mg/kg) and documented early-onset nephrotoxic effects provide a reproducible baseline for dose-response studies and for evaluating protective agents . The 2-fold higher toxicity compared to kanamycin A allows for a wider dynamic range in toxicity studies [1].

Medicinal Chemistry: Semisynthesis of Next-Generation Aminoglycosides

Procure bekanamycin sulfate as the essential starting material for the synthesis of dibekacin (3',4'-dideoxykanamycin B) and arbekacin . These semisynthetic derivatives are rationally designed to overcome enzymatic resistance mechanisms that inactivate kanamycin and bekanamycin. The 2'-amino group in bekanamycin is a critical functional handle for these modifications, a feature absent in kanamycin A [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bekanamycin sulfate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.